Nelfinavir Hydroxy-tert-butylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPDNKZXLVSOH-HKWSIXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213135-56-9 | |
| Record name | AG 1402 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q. What molecular targets of Nelfinavir Hydroxy-tert-butylamide (M8) have been experimentally validated in cancer research?
M8 directly binds to the human pregnane X receptor (PXR), acting as a partial agonist (EC50 = 7.3 µM) and competitive antagonist (IC50 = 25.3 µM) by impairing coactivator recruitment . Additionally, M8 shares off-target interactions with kinases (e.g., Akt, CDK2) and stress-response pathways (e.g., ROS production, PI3K-AKT-mTOR inhibition), contributing to apoptosis and autophagy in cancer cells . Methodological Tip: Validate targets using molecular docking, limited proteolytic digestion assays, and cellular transactivation assays with reporter genes .
Q. How can researchers confirm the interaction between M8 and the pregnane X receptor (PXR) in vitro?
Use a combination of:
- Molecular docking : Predict binding poses in the PXR ligand-binding domain (LBD) with RMSD clustering (e.g., 1.5 Å cut-off) .
- Limited proteolytic digestion : Confirm conformational changes in PXR-LBD upon M8 binding .
- Competitive ligand-binding assays : Quantify displacement of reference ligands (e.g., rifampin) using IC50 values .
- Cellular transactivation assays : Measure PXR-dependent gene induction (e.g., CYP3A4, ABCB1) in primary hepatocytes .
Q. What pharmacokinetic factors should be considered when designing studies involving M8 in pediatric populations?
- Age and body weight : M8 clearance decreases with age in children <2 years; adjust dosing using population pharmacokinetic models (e.g., NONMEM) .
- CYP2C19 polymorphisms : Monitor metabolic variability in M8 formation, as CYP2C19 activity influences plasma ratios of nelfinavir to M8 .
- Concomitant medications : Efavirenz/nevirapine co-administration accelerates M8 elimination . Methodological Tip: Use Bayesian estimation to predict individual exposure and optimize dosing schedules .
Advanced Research Questions
Q. How do contradictory findings regarding M8's kinase inhibition profile impact experimental design in target validation studies?
Computational studies suggest M8 inhibits kinases like IGF-1R and FAK, but experimental validation is lacking . To resolve contradictions:
- Prioritize kinase activity assays (e.g., ATP-binding site competition) over in silico predictions.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for disputed targets (e.g., EGFR vs. FGFR) .
- Cross-validate findings with phosphoproteomics to identify downstream pathway alterations .
Q. What methodologies are recommended for elucidating the ROS-dependent mechanisms of M8-induced apoptosis in cancer cells?
- ROS quantification : Use fluorescent probes (e.g., DCFDA) in breast cancer cell lines (e.g., MCF-7) pre-treated with ROS scavengers (e.g., NAC) to confirm dependency .
- Akt-HSP90 interaction analysis : Perform co-immunoprecipitation after M8 treatment to assess complex disruption .
- Transcriptomic profiling : Compare oxidative stress-related genes (e.g., NRF2 targets) in M8-treated vs. control cells .
Q. How can researchers optimize M8's polypharmacology profile for targeted cancer therapy while minimizing off-target toxicity?
- Structure-activity relationship (SAR) studies : Modify the hydroxy-tert-butylamide moiety to enhance PXR selectivity and reduce kinase promiscuity .
- Combinatorial screens : Test M8 with chemotherapeutics (e.g., cisplatin) or radiation to identify synergistic effects via apoptosis/pyroptosis pathways .
- Toxicity profiling : Use primary normal cells (e.g., hepatocytes) to assess off-target effects on drug-metabolizing enzymes (e.g., CYP3A4) .
Q. Key Considerations for Experimental Design
- Contradictory kinase data : Reconcile computational predictions with experimental kinase assays .
- ROS vs. kinase mechanisms : Use pathway-specific inhibitors to dissect primary vs. secondary effects .
- Clinical translation : Incorporate pharmacokinetic modeling and biomarker analysis in trial designs (e.g., NELCER trial for cervical cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
